molecular formula C6H3BrFN3 B1381775 5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole CAS No. 1588508-93-3

5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole

Cat. No. B1381775
M. Wt: 216.01 g/mol
InChI Key: SQBQBUROKSTPFS-UHFFFAOYSA-N
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Description

“5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole” is a chemical compound . It is a derivative of 1H-benzo[d][1,2,3]triazole .

Scientific Research Applications

Synthesis and Chemical Properties

  • The versatile synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, including compounds like 5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole, demonstrates their potential in chemical reactions with a variety of nucleophiles. This synthesis highlights the adaptability of such compounds in producing derivatives for further scientific applications (Zumbrunn, 1998).

Applications in Medicinal Chemistry

  • The synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, including the 5-bromo-7-fluoro derivative, underlines their importance in medicinal chemistry. These compounds, particularly when synthesized with bromodifluoromethylated triazole, lead to the creation of novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds, which are significant in pharmaceutical research (Peng & Zhu, 2003).

Antimicrobial and Anticonvulsant Activity

  • Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles, a category that includes the 5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole, have been synthesized and evaluated for their antibacterial, antifungal, and anticonvulsant activities. These studies are crucial in exploring the therapeutic potentials of such compounds in treating various infections and seizures (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Application in Corrosion Inhibition

  • The compound has been evaluated for its potential as a corrosion inhibitor. The study investigates the efficiency of triazole Schiff bases, including bromo-fluoro derivatives, in protecting mild steel in acidic environments. This is significant for industrial applications where corrosion resistance is crucial (Chaitra, Mohana, & Tandon, 2015).

Anticancer Research

  • Research into 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-ones, which includes the 5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole, has been conducted to evaluate their efficacy as anticancer agents. This highlights the potential role of these compounds in developing new treatments for cancer (Nagavelli et al., 2016).

Safety And Hazards

While specific safety and hazard information for “5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole” is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

6-bromo-4-fluoro-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBQBUROKSTPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NNN=C21)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701298780
Record name 5-Bromo-7-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-7-fluoro-1H-benzo[d][1,2,3]triazole

CAS RN

1588508-93-3
Record name 5-Bromo-7-fluoro-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588508-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-fluoro-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701298780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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